4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside
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Overview
Description
4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside, also known as pNPG, is a synthetic substrate used in biochemical research to measure the activity of enzymes that hydrolyze glycosidic bonds. It is widely used in the study of enzymes such as beta-glucosidase, alpha-glucosidase, and beta-galactosidase.
Scientific Research Applications
Biochemical Education
Lastly, 4-Nitrophenyl-beta-D-melibiose is commonly used in educational settings to demonstrate enzyme-catalyzed reactions. It provides a visual way for students to understand enzyme activity and the principles of biochemistry, making it an excellent tool for practical laboratory classes.
Each of these applications highlights the versatility of 4-Nitrophenyl-beta-D-melibiose in scientific research. Its role as a substrate for glucosidases across various fields allows for a broad range of studies, from fundamental biochemical research to practical applications in medicine and agriculture. While the search did not yield specific studies or results, the applications mentioned are based on the typical uses of similar glycoside compounds in biochemical research .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside , also known as p-Nitrophenyl-beta-D-melibiose , are enzymes involved in carbohydrate metabolism, specifically glycosidases .
Mode of Action
This compound is a chromogenic pNP enzyme substrate. It interacts with its target enzymes by serving as a substrate. When the enzymes act on this substrate, it leads to a color change, which can be measured to determine the activity of the enzymes .
Biochemical Pathways
The compound is involved in the biochemical pathways of carbohydrate metabolism. It is specifically designed for studying glycosidases, which are enzymes that break down glycosidic bonds in carbohydrates .
Pharmacokinetics
As a substrate for enzymes, it is expected to be metabolized and broken down into its constituent parts during the enzymatic reaction .
Result of Action
The action of the compound results in a color change, which is used to measure the activity of the target enzymes. This allows researchers to study the function and activity of glycosidases and other enzymes involved in carbohydrate metabolism .
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17+,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCYUJSLZREARS-GSPJEIBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.